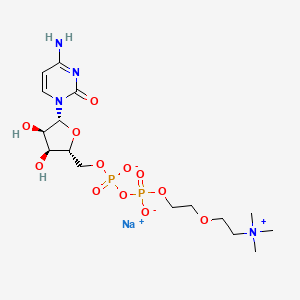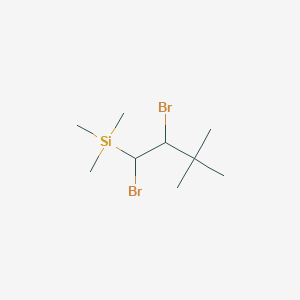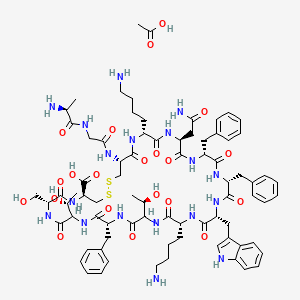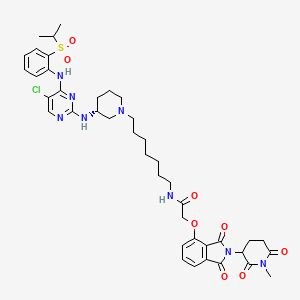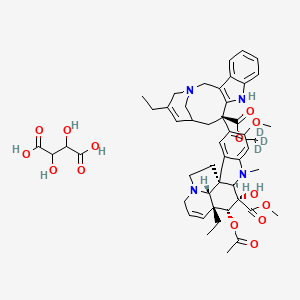
Vinorelbine-d3 Bitartrate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Vinorelbine-d3 Bitartrate is a stable isotope-labeled compound used primarily in pharmaceutical research. It is a derivative of Vinorelbine, a third-generation vinca alkaloid used in the treatment of various cancers, including non-small cell lung cancer and breast cancer . The compound is characterized by its molecular formula C53H63D3N4O20 and a molecular weight of 1082.12 .
Vorbereitungsmethoden
The synthesis of Vinorelbine-d3 Bitartrate involves several steps, starting with the extraction of catharanthine and vindoline from the Madagascar periwinkle plant. These compounds undergo a series of chemical reactions, including coupling and reduction, to form Vinorelbine. The deuterium-labeled version, Vinorelbine-d3, is then synthesized by incorporating deuterium atoms at specific positions . Industrial production methods often involve optimizing these reactions to increase yield and purity, using advanced techniques such as chromatography and crystallization .
Analyse Chemischer Reaktionen
Vinorelbine-d3 Bitartrate undergoes various chemical reactions, including:
Oxidation: This reaction typically involves the use of oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Common reducing agents include sodium borohydride and lithium aluminum hydride.
Substitution: This reaction often involves nucleophiles such as halides or amines.
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can lead to the formation of hydroxylated derivatives, while reduction can produce deuterated analogs .
Wissenschaftliche Forschungsanwendungen
Vinorelbine-d3 Bitartrate is widely used in scientific research, particularly in the fields of:
Wirkmechanismus
Vinorelbine-d3 Bitartrate, like its parent compound Vinorelbine, acts as a mitotic inhibitor. It binds to tubulin, a protein essential for microtubule formation, thereby disrupting the mitotic spindle and preventing cell division. This action leads to cell cycle arrest at the G2/M phase and ultimately induces apoptosis in cancer cells . The compound’s deuterium labeling allows for precise tracking and analysis in biological systems .
Vergleich Mit ähnlichen Verbindungen
Vinorelbine-d3 Bitartrate is unique among vinca alkaloids due to its deuterium labeling, which enhances its stability and allows for more accurate analytical studies. Similar compounds include:
Vinblastine: Another vinca alkaloid used in cancer treatment, but with a different spectrum of activity and toxicity profile.
Vincristine: Known for its use in treating leukemia and lymphoma, it has a higher neurotoxicity compared to Vinorelbine.
Vindesine: A semi-synthetic derivative of Vinblastine, used in various chemotherapy regimens.
This compound’s unique properties make it a valuable tool in both research and clinical settings, providing insights into the pharmacokinetics and pharmacodynamics of anticancer therapies.
Eigenschaften
Molekularformel |
C49H60N4O14 |
|---|---|
Molekulargewicht |
932.0 g/mol |
IUPAC-Name |
2,3-dihydroxybutanedioic acid;methyl (1R,9R,10S,11R,12R,19R)-11-acetyloxy-12-ethyl-4-[(12R)-16-ethyl-12-(trideuteriomethoxycarbonyl)-1,10-diazatetracyclo[12.3.1.03,11.04,9]octadeca-3(11),4,6,8,15-pentaen-12-yl]-10-hydroxy-5-methoxy-8-methyl-8,16-diazapentacyclo[10.6.1.01,9.02,7.016,19]nonadeca-2,4,6,13-tetraene-10-carboxylate |
InChI |
InChI=1S/C45H54N4O8.C4H6O6/c1-8-27-19-28-22-44(40(51)55-6,36-30(25-48(23-27)24-28)29-13-10-11-14-33(29)46-36)32-20-31-34(21-35(32)54-5)47(4)38-43(31)16-18-49-17-12-15-42(9-2,37(43)49)39(57-26(3)50)45(38,53)41(52)56-7;5-1(3(7)8)2(6)4(9)10/h10-15,19-21,28,37-39,46,53H,8-9,16-18,22-25H2,1-7H3;1-2,5-6H,(H,7,8)(H,9,10)/t28?,37-,38+,39+,42+,43+,44+,45-;/m0./s1/i6D3; |
InChI-Schlüssel |
UUHYRRXICWUZHW-STRDHVDESA-N |
Isomerische SMILES |
[2H]C([2H])([2H])OC(=O)[C@]1(CC2CN(CC(=C2)CC)CC3=C1NC4=CC=CC=C34)C5=C(C=C6C(=C5)[C@]78CCN9[C@H]7[C@@](C=CC9)([C@H]([C@@]([C@@H]8N6C)(C(=O)OC)O)OC(=O)C)CC)OC.C(C(C(=O)O)O)(C(=O)O)O |
Kanonische SMILES |
CCC1=CC2CC(C3=C(CN(C2)C1)C4=CC=CC=C4N3)(C5=C(C=C6C(=C5)C78CCN9C7C(C=CC9)(C(C(C8N6C)(C(=O)OC)O)OC(=O)C)CC)OC)C(=O)OC.C(C(C(=O)O)O)(C(=O)O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


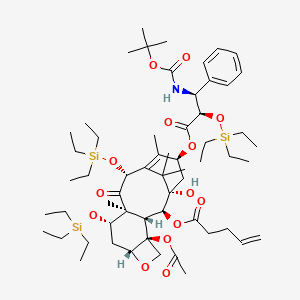
![1,2-bis[(Z)-(4-chloro-2,3,5,6-tetradeuteriophenyl)methylideneamino]guanidine](/img/structure/B13847502.png)
![2,3-Pentanedione 3-[(2,4-Dinitrophenyl)hydrazone]](/img/structure/B13847506.png)
![5-[(3aS,4R,6aR)-2-oxo-1,3,3a,4,6,6a-hexahydrothieno[3,4-d]imidazol-4-yl]-N-[3-[[2-[2-[2-[2-[4-(3,5-dioxohexyl)anilino]-2-oxoethoxy]ethoxy]ethoxy]acetyl]amino]propyl]pentanamide](/img/structure/B13847521.png)
![2-(3H-pyrazolo[3,4-b]pyridin-3-yl)acetic acid](/img/structure/B13847546.png)
![3-[4-(2-Ethoxy-benzo-imidazol-1-ylmethyl)-biphenyl-2-yl]-4H-[1,2,4]oxadiazol-5-one](/img/structure/B13847549.png)

![2-amino-9-[(1R,6S,8S,9R,10R,15R,17R,18R)-17-(2-amino-6-oxo-1H-purin-9-yl)-9,18-difluoro-3,12-dihydroxy-3,12-dioxo-2,4,7,11,13,16-hexaoxa-3lambda5,12lambda5-diphosphatricyclo[13.3.0.06,10]octadecan-8-yl]-1H-purin-6-one](/img/structure/B13847567.png)
